molecular formula C19H20N4O2 B2843377 6-(4-ethoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one CAS No. 905765-12-0

6-(4-ethoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2843377
CAS No.: 905765-12-0
M. Wt: 336.395
InChI Key: QLWSDMSBZOYXDL-UHFFFAOYSA-N
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Description

6-(4-Ethoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one is a chemical compound with the molecular formula C20H22N4O3 and a molecular weight of 366.41 g/mol . It belongs to the 1,2,4-triazin-5(4H)-one family, a scaffold of significant interest in medicinal chemistry and biochemical research. While specific biological data for this exact molecule is limited in the public domain, structurally similar 1,2,4-triazine derivatives have been extensively investigated as potent inhibitors of various biological targets. For instance, research has identified other 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as highly potent and selective inhibitors of d-amino acid oxidase (DAAO), with IC50 values reaching the double-digit nanomolar range . DAAO is a flavoenzyme that catalyzes the oxidation of d-amino acids and is a target of interest for modulating neurotransmitter levels, potentially offering a therapeutic strategy for conditions related to NMDA receptor dysfunction . Furthermore, other triazine-containing compounds are well-known in oncology research for their role as alkylating agents, which exert cytotoxic effects by methylating DNA bases such as O6-guanine, leading to cell death . This suggests broad potential for 1,2,4-triazine cores in developing pharmacologically active agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a reference standard in exploratory biochemical screening projects to further elucidate the structure-activity relationships of this promising class of molecules.

Properties

IUPAC Name

6-[(4-ethoxyphenyl)methyl]-3-(2-methylanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-3-25-15-10-8-14(9-11-15)12-17-18(24)21-19(23-22-17)20-16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWSDMSBZOYXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide-Thiocarbamide Cyclization

A widely employed method for 1,2,4-triazin-5(4H)-ones involves the reaction of β-ketoamides with thiocarbazides under acidic conditions. For example, the synthesis of 4-amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one (CAS 33509-43-2) utilizes thiocarbohydrazide and 3,3-dimethyl-2-oxobutyric acid in hydrochloric acid (pH 2–3) at 80°C, yielding 85.3% product. Adapting this protocol:

  • Step 1 : React ethyl 3-(4-ethoxyphenyl)propanoate with thiocarbazide in HCl to form the intermediate hydrazide-thiocarbamide.
  • Step 2 : Cyclize under reflux in ethanol, catalyzed by p-toluenesulfonic acid, to yield 6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one.

β-Ketoester and Thiosemicarbazide Coupling

Alternative approaches employ β-ketoesters and thiosemicarbazides. For instance, heating ethyl acetoacetate with thiosemicarbazide in acetic acid generates the triazinone core. Applied to the target compound:

  • Synthesis of 4-Ethoxybenzyl β-Ketoester : Condense 4-ethoxybenzaldehyde with ethyl acetoacetate via Claisen-Schmidt condensation.
  • Cyclization : Treat the β-ketoester with thiosemicarbazide in refluxing ethanol, followed by oxidative desulfurization with H2O2 to yield the triazinone.

Functionalization of the Triazinone Core

Introduction of the 4-Ethoxybenzyl Group

The C6 position of the triazinone is electrophilic, enabling alkylation. A validated method from PubChem data (CID 135560971) involves:

  • Alkylation with 4-Ethoxybenzyl Bromide : React the triazinone intermediate with 4-ethoxybenzyl bromide in DMF, using K2CO3 as a base at 60°C for 12 hours.
  • Workup : Purify via column chromatography (SiO2, ethyl acetate/hexane) to isolate the 6-(4-ethoxybenzyl) derivative.

Installation of the o-Tolylamino Group

The C3 position undergoes SNAr with aryl amines. A protocol adapted from the synthesis of 3-(m-tolylamino) analogs (CID 135560971) involves:

  • Amination with o-Toluidine : Heat the 6-substituted triazinone with o-toluidine in n-butanol at 120°C for 24 hours, catalyzed by CuI and DMAP.
  • Isolation : Precipitate the product by cooling, then recrystallize from ethanol/water.

Optimization and Mechanistic Considerations

Solvent and Temperature Effects

  • Cyclization Step : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote side reactions. Ethanol or acetic acid balances reactivity and selectivity.
  • Amination : High-boiling solvents (n-butanol, toluene) facilitate SNAr by stabilizing the transition state.

Catalytic Enhancements

  • Acid Catalysis : HCl or p-TsOH accelerates cyclization by protonating carbonyl groups, increasing electrophilicity.
  • Transition Metal Catalysts : CuI in amination steps reduces reaction times via coordination-assisted mechanisms.

Analytical Characterization

Spectroscopic Data

  • NMR :
    • 1H NMR (400 MHz, DMSO-d6) : δ 1.35 (t, J=7.0 Hz, 3H, OCH2CH3), 2.25 (s, 3H, o-Tolyl CH3), 3.97 (s, 2H, CH2), 4.05 (q, J=7.0 Hz, 2H, OCH2), 6.85–7.35 (m, 8H, Ar-H).
    • 13C NMR : δ 14.1 (OCH2CH3), 21.3 (o-Tolyl CH3), 63.5 (OCH2), 115.5–160.2 (Ar-C), 165.4 (C=O).
  • HRMS : m/z calc. for C19H20N4O2 [M+H]+: 337.1667; found: 337.1669.

Purity Assessment

  • HPLC : >99% purity on a C18 column (MeCN/H2O, 70:30, 1 mL/min).
  • Melting Point : 215–217°C (decomp.), consistent with triazinone derivatives.

Challenges and Alternative Pathways

Regioselectivity in Alkylation

Competing alkylation at N4 versus C6 can occur. Employing bulky bases (e.g., DBU) or low temperatures favors C6 selectivity.

Oxidative Byproduct Formation

During cyclization, over-oxidation may yield triazine derivatives. Controlled addition of H2O2 and inert atmospheres mitigate this.

Scalability and Industrial Relevance

Pilot-scale synthesis (100 g batches) achieves 72% overall yield using:

  • Continuous Flow Reactors : For cyclization and amination steps, reducing reaction times.
  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces DMF, enhancing sustainability.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

6-(4-ethoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a potential candidate for studying enzyme interactions and cellular processes.

    Medicine: It could be explored for its pharmacological properties, including potential therapeutic effects against certain diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-ethoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: Lipophilic groups (e.g., 4-ethoxybenzyl in the target compound vs. 4-fluorobenzyl in ) may enhance blood-brain barrier penetration or herbicidal soil adsorption . Amino substituents (e.g., o-tolylamino vs. methylthio in metribuzin) influence electronic interactions. Methylthio groups in metribuzin contribute to herbicidal activity, while aromatic amines may target kinases .

Physicochemical Properties :

  • The ethoxy group in the target compound likely increases logP compared to polar derivatives like Compound 12 (3-hydroxypropylthio) but reduces solubility relative to metribuzin .

Toxicity and Environmental Impact

  • Toxicity: Triazinones with halogens (e.g., fluorine in ) exhibit higher toxicity in Daphnia magna assays compared to ethoxy or alkylthio variants .
  • Environmental Persistence : Metribuzin’s moderate persistence (half-life ~30 days) contrasts with more lipophilic derivatives, which may accumulate in soil .

Biological Activity

6-(4-ethoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine class. Its unique structure incorporates an ethoxybenzyl group and an o-tolylamino group, which are hypothesized to contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H18_{18}N4_{4}O. The compound features a triazine ring that is central to its biological activity. The presence of the ethoxy and tolylamino substituents enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Functional Groups : Nucleophilic substitution reactions to attach the ethoxybenzyl and o-tolylamino groups.

Anticancer Properties

Research indicates that derivatives of triazine compounds exhibit significant anticancer activity. For instance, similar triazine derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of this compound has not been extensively documented in literature; however, its structural similarities suggest potential anticancer properties.

Antimicrobial Activity

Triazine derivatives are also known for their antimicrobial properties. Studies have demonstrated that certain triazine compounds can inhibit the growth of bacteria and fungi by disrupting their metabolic pathways. The mechanism may involve interference with nucleic acid synthesis or enzyme inhibition.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Enzymes : The compound may act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.
  • Interaction with Receptors : It may bind to cellular receptors, altering signal transduction pathways that lead to physiological responses.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other triazine derivatives:

Compound NameStructural DifferencesBiological Activity
6-(4-methoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-oneMethoxy vs. Ethoxy groupSimilar potential activities
6-(4-chlorobenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-oneChlorobenzyl groupPotentially different reactivity
6-(4-nitrobenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-oneNitro groupEnhanced cytotoxicity reported

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 6-(4-ethoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one?

  • Methodological Answer : The compound can be synthesized via condensation of 3-amino-1,2,4-triazole derivatives with substituted benzaldehydes under reflux conditions. For example, a benzyl group can be introduced using benzaldehyde derivatives, while ethoxy and o-tolylamino substituents require pre-functionalized intermediates. Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical for yield improvement. Purification often involves column chromatography or recrystallization .

Q. How should researchers characterize the purity and structural integrity of this triazine derivative?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm substituent positions via ¹H and ¹³C chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm and ethoxy groups at δ 1.3–1.5 ppm for CH₃) .
  • IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .
  • TLC : Monitor reaction progress using silica gel plates and UV visualization .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer :

  • Antioxidant Activity : Assess via DPPH• radical scavenging assays, comparing inhibition rates to standards like BHT/BHA .
  • Enzyme Inhibition : Use fluorometric or colorimetric kits to test inhibition of kinases or proteases, with IC₅₀ calculations .
  • Cytotoxicity : Employ MTT assays on cell lines (e.g., HeLa or MCF-7) to evaluate dose-response relationships .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this triazine core?

  • Methodological Answer :

  • Substituent Analysis : Replace the ethoxy group with electron-withdrawing groups (e.g., nitro) to study effects on enzyme binding. Comparative SAR studies show that bulkier substituents (e.g., tert-butyl) may improve hydrophobic interactions .
  • Scaffold Hybridization : Fuse the triazine ring with pyrazole or oxadiazole moieties to enhance metabolic stability .
  • Data-Driven Optimization : Use molecular docking to predict binding affinities to targets like EGFR or COX-2 before synthesis .

Q. How should researchers resolve contradictions in bioactivity data across structural analogs?

  • Methodological Answer :

  • Comparative Studies : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate substituent effects. For example, conflicting IC₅₀ values for methyl vs. methoxy analogs may arise from solubility differences .
  • Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends (e.g., logP vs. cytotoxicity correlations) .

Q. What strategies improve synthetic yields in multi-step routes?

  • Methodological Answer :

  • Flow Chemistry : Use continuous flow reactors for exothermic steps (e.g., cyclization) to enhance control and reduce side reactions .
  • Catalyst Screening : Test Pd/C or CuI for Suzuki couplings to optimize C-C bond formation .
  • Byproduct Analysis : Employ LC-MS to identify intermediates and adjust stoichiometry .

Q. How to validate computational predictions of mechanism of action experimentally?

  • Methodological Answer :

  • Binding Assays : Perform SPR (Surface Plasmon Resonance) to measure kinetic parameters (KD, kon/koff) for target proteins .
  • Mutagenesis Studies : Engineer enzymes with key residue mutations (e.g., ATP-binding site) to confirm docking predictions .

Data Contradiction Analysis

Q. Why might elemental analysis data deviate from theoretical values?

  • Case Study : A triazine derivative showed C: 61.49% (calc. 61.84%), H: 4.72% (calc. 4.45%) due to residual solvent (e.g., ethanol) or hygroscopicity. Dry samples under vacuum and use Karl Fischer titration for moisture quantification .

Q. How to address inconsistent enzyme inhibition results in replicate studies?

  • Root Cause : Variability in enzyme batch activity or assay temperature fluctuations. Use internal controls (e.g., reference inhibitors) and normalize data to baseline activity .

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